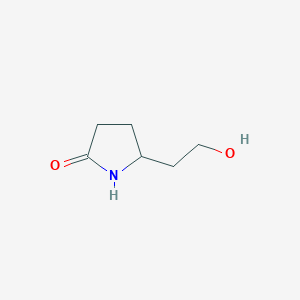

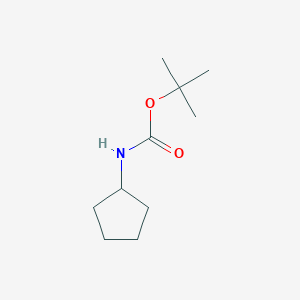

5-(2-Hydroxyethyl)pyrrolidin-2-one

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrrolidinone derivatives is a topic of interest in several papers. For instance, the Cr(III)(salen)Cl catalyzed enantioselective intramolecular addition of tertiary enamides to ketones is a method to produce enantioenriched 1H-pyrrol-2(3H)-one derivatives with a hydroxylated quaternary carbon atom . Similarly, the synthesis of 5-aryl-4-aroyl-3-hydroxy-1-cyanomethyl-3-pyrrolin-2-ones through a three-component reaction involving aroylpyruvic acid methyl ester, aromatic aldehyde, and 2-aminoacetonitrile sulfate is another example of the synthetic routes employed to create pyrrolidinone derivatives .

Molecular Structure Analysis

The molecular structure of pyrrolidinone derivatives is characterized by various spectroscopic techniques, including IR, NMR, and X-ray crystallography. The paper on the synthesis and structure of 5-hydroxy-2-methyl-2-(2-pyridinyl)hexahydro-1,3-pyrimidine reports the monoclinic crystal structure with specific cell parameters and hydrogen-bonding sequences . Another study provides the crystal structure of a pyrrolidine derivative, highlighting the intermolecular hydrogen bonds and the supramolecular structure formed .

Chemical Reactions Analysis

Pyrrolidinone derivatives are reactive due to the presence of an active carbonyl group, which allows them to interact with various nucleophiles. The synthesis of 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones involves the reaction of 7-hydroxy derivatives with nucleophiles under acidic or basic conditions . Additionally, the interaction of 1-substituted 5-aryl-4-acyl-3-hydroxy-3-pyrrolin-2-ones with hydrazine hydrate is described, leading to the formation of pyrazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidinone derivatives are influenced by their functional groups and molecular structure. The presence of hydroxyl, acyl, and ethoxycarbonyl groups can affect the stability, reactivity, and solubility of these compounds. The physicochemical properties and spectral characteristics of the synthesized compounds are typically established using spectroscopic data . The study of the crystal structure also provides insights into the density and molecular packing of these compounds .

Applications De Recherche Scientifique

Synthesis and Derivatives

5-(2-Hydroxyethyl)pyrrolidin-2-one and its derivatives are extensively studied in the synthesis of new medicinal molecules. These derivatives show potential due to their versatile structure found in many natural products and biologically active molecules. The ability to introduce various substituents into the nucleus of pyrrolidin-2-ones is crucial for developing new compounds with improved biological activity (Rubtsova et al., 2020). Additionally, pyrrolidine derivatives, like pyrrolidinones, are valuable intermediates in organic chemistry, often used as solvents and wetting agents with relatively low toxicity (Anderson & Liu, 2000).

Corrosion Inhibition

Pyrrolidine derivatives have been shown to be effective corrosion inhibitors for steel in acidic environments. This property is attributed to their adsorption on steel surfaces, following Langmuir adsorption models. The efficiency of these compounds as corrosion inhibitors is influenced by factors like temperature and concentration (Bouklah et al., 2006).

Glycosidase Inhibition

Studies on pyrrolidine derivatives have revealed their potential as glycosidase inhibitors. This is significant for developing therapeutic agents targeting specific glycosidases, which play a role in various biological processes (Popowycz et al., 2004).

Synthesis of Bioactive Compounds

The flexibility of pyrrolidine derivatives allows for the synthesis of various bioactive compounds. For instance, the synthesis of polyhydroxylated pyrrolidines from azabicyclo[2.2.1]hept-5-enes opens avenues for developing novel compounds with potential biological applications (Alves et al., 2006).

Anti-Inflammatory and Antimicrobial Activities

Recent studies have synthesized novel pyrrolidine-1-carbonyl derivatives demonstrating significant anti-inflammatory and antimicrobial activities. This highlights the therapeutic potential of such compounds in treating various diseases (Veeranna et al., 2022).

Chiral Catalysts and Asymmetric Syntheses

Pyrrolidinium salts, derived from pyrrolidines, are used as chiral phase-transfer catalysts. They play a crucial role in asymmetric syntheses, which are fundamental in producing enantiomerically pure pharmaceuticals and other fine chemicals (Shi et al., 1994).

Quantum Chemical Investigations

The molecular properties of substituted pyrrolidinones, including their electronic properties, have been studied using quantum chemical calculations. These studies provide insights into the chemical behavior of these compounds, which is vital for their application in various fields (Bouklah et al., 2012).

Safety And Hazards

Orientations Futures

Pyrrolidine and its derivatives, including pyrrolidin-2-one, are of great interest in the field of medicinal chemistry due to their diverse biological activities . They are used to obtain compounds for the treatment of various diseases, and this work can guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .

Propriétés

IUPAC Name |

5-(2-hydroxyethyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c8-4-3-5-1-2-6(9)7-5/h5,8H,1-4H2,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPVDPHDTYDBCAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70445924 | |

| Record name | 5-(2-Hydroxyethyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Hydroxyethyl)pyrrolidin-2-one | |

CAS RN |

149427-84-9 | |

| Record name | 5-(2-Hydroxyethyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B133074.png)

![[2-(Carbamoyloxymethyl)-4-hydroxy-2-methylpentyl] carbamate](/img/structure/B133079.png)

![2-[3-(Diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-5-[3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propylsulfamoyl]benzenesulfonate](/img/structure/B133085.png)

![15-benzyl-18-[(1E,3E)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-2-methylidene-8-(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid](/img/structure/B133092.png)

![2-[(2-Chlorobenzyl)thio]aniline](/img/structure/B133099.png)

![3-[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B133106.png)